Cas no 870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid)

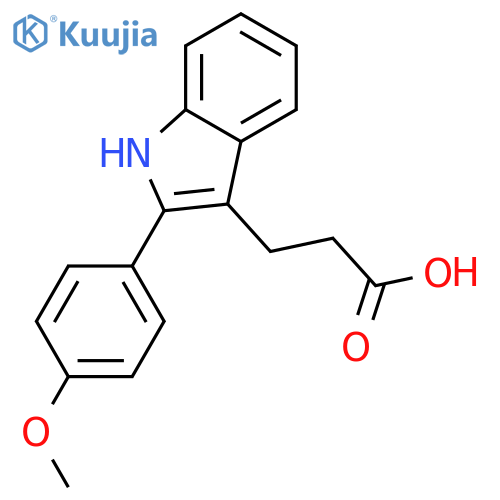

870693-10-0 structure

商品名:3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 化学的及び物理的性質

名前と識別子

-

- 3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID

- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoic acid

- HMS1778N11

- J-511457

- 870693-10-0

- AKOS000122832

- CS-0234807

- Z104442646

- EN300-14776

- 3-(2-(4-Methoxyphenyl)-1H-indol-3-yl)propanoicacid

- MFCD06660847

- 2-(4-Methoxyphenyl)-1H-indole-3-propanoic acid

- DB-422125

- G76103

- 3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid

-

- MDL: MFCD06660847

- インチ: InChI=1S/C18H17NO3/c1-22-13-8-6-12(7-9-13)18-15(10-11-17(20)21)14-4-2-3-5-16(14)19-18/h2-9,19H,10-11H2,1H3,(H,20,21)

- InChIKey: AYISILBMVSEZSN-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=C(C=C1)C2=C(CCC(=O)O)C3=CC=CC=C3N2

計算された属性

- せいみつぶんしりょう: 295.12084340g/mol

- どういたいしつりょう: 295.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 379

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 62.3Ų

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14776-0.05g |

3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

870693-10-0 | 98% | 0.05g |

$64.0 | 2023-02-09 | |

| TRC | M229748-250mg |

3-[2-(4-Methoxyphenyl)-1H-indol-3-yl]propanoic Acid |

870693-10-0 | 250mg |

$ 250.00 | 2022-06-04 | ||

| Enamine | EN300-14776-0.25g |

3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

870693-10-0 | 98% | 0.25g |

$110.0 | 2023-02-09 | |

| Enamine | EN300-14776-10.0g |

3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

870693-10-0 | 98% | 10.0g |

$1286.0 | 2023-02-09 | |

| Enamine | EN300-14776-0.1g |

3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

870693-10-0 | 98% | 0.1g |

$77.0 | 2023-02-09 | |

| Enamine | EN300-14776-500mg |

3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

870693-10-0 | 95.0% | 500mg |

$209.0 | 2023-09-28 | |

| 1PlusChem | 1P00GUUI-100mg |

3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |

870693-10-0 | 95% | 100mg |

$147.00 | 2025-02-27 | |

| 1PlusChem | 1P00GUUI-50mg |

3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |

870693-10-0 | 95% | 50mg |

$114.00 | 2025-02-27 | |

| 1PlusChem | 1P00GUUI-2.5g |

3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |

870693-10-0 | 95% | 2.5g |

$780.00 | 2025-02-27 | |

| 1PlusChem | 1P00GUUI-1g |

3-[2-(4-METHOXYPHENYL)-1H-INDOL-3-YL]PROPANOIC ACID |

870693-10-0 | 95% | 1g |

$426.00 | 2025-02-27 |

3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid 関連文献

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

870693-10-0 (3-2-(4-Methoxyphenyl)-1H-indol-3-ylpropanoic Acid) 関連製品

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量